Cas no 1201935-77-4 (4-Amino-N,N,1-trimethylpyrazole-3-carboxamide)

4-Amino-N,N,1-trimethylpyrazole-3-carboxamide is a pyrazole-based organic compound with potential applications in pharmaceutical and agrochemical research. Its structure features a carboxamide group and an amino substituent, making it a versatile intermediate for synthesizing biologically active molecules. The compound’s well-defined molecular framework and functional groups allow for selective modifications, enabling its use in the development of targeted therapeutic agents or specialty chemicals. Its stability under standard conditions and compatibility with common synthetic methodologies further enhance its utility in laboratory settings. Researchers may explore its role in drug discovery or as a precursor for heterocyclic derivatives, leveraging its balanced reactivity and purity for precise chemical transformations.
4-Amino-N,N,1-trimethylpyrazole-3-carboxamide structure
1201935-77-4 structure
Product Name:4-Amino-N,N,1-trimethylpyrazole-3-carboxamide
CAS No:1201935-77-4
MF:C7H12N4O
MW:168.196380615234
CID:2143527
Update Time:2025-10-30

4-Amino-N,N,1-trimethylpyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-amino-N,N,1-trimethylpyrazole-3-carboxamide
    • 1H-Pyrazole-3-carboxamide,4-amino-N,N,1-trimethyl-
    • UIKQDJDZLFRDAD-UHFFFAOYSA-N
    • 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
    • 1H-Pyrazole-3-carboxamide, 4-amino-N,N,1-trimethyl-
    • 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid dimethylamide
    • 4-Amino-N,N,1-trimethylpyrazole-3-carboxamide
    • Inchi: 1S/C7H12N4O/c1-10(2)7(12)6-5(8)4-11(3)9-6/h4H,8H2,1-3H3
    • InChI Key: UIKQDJDZLFRDAD-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=CN(C)N=1)N)N(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Topological Polar Surface Area: 64.2

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Additional information on 4-Amino-N,N,1-trimethylpyrazole-3-carboxamide

Introduction to 4-Amino-N,N,1-trimethylpyrazole-3-carboxamide (CAS No: 1201935-77-4)

4-Amino-N,N,1-trimethylpyrazole-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 1201935-77-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological properties. The structural features of 4-amino-N,N,1-trimethylpyrazole-3-carboxamide, particularly its amino and carboxamide functional groups, contribute to its potential as a versatile scaffold for drug discovery and development.

The molecular structure of 4-amino-N,N,1-trimethylpyrazole-3-carboxamide consists of a pyrazole ring substituted with an amino group at the 4-position and a carboxamide group at the 3-position, further modified by three methyl groups at the 1-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, making it a promising candidate for various therapeutic applications. The pyrazole core is known to exhibit antimicrobial, anti-inflammatory, and anticancer activities, while the presence of the amino and carboxamide groups enhances its potential for further derivatization and functionalization.

In recent years, there has been a growing interest in exploring novel compounds derived from pyrazole scaffolds due to their broad spectrum of biological activities. Research has demonstrated that modifications to the pyrazole ring can significantly alter its pharmacological properties, leading to the identification of potent bioactive molecules. The compound 4-amino-N,N,1-trimethylpyrazole-3-carboxamide represents an important derivative in this context, with its unique structural features offering potential advantages over existing compounds.

One of the most compelling aspects of 4-amino-N,N,1-trimethylpyrazole-3-carboxamide is its potential as a lead compound for drug development. The presence of multiple reactive sites on its structure allows for extensive chemical modification, enabling researchers to tailor its properties for specific therapeutic targets. For instance, the amino group can be used to form salt derivatives or participate in hydrogen bonding interactions, while the carboxamide group can serve as a linker or be further functionalized into other pharmacophores. These features make 4-amino-N,N,1-trimethylpyrazole-3-carboxamide a valuable building block in medicinal chemistry.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, with pyrazoles being among the most studied classes due to their inherent biological activity. 4-Amino-N,N,1-trimethylpyrazole-3-carboxamide has been investigated for its potential role in various therapeutic areas, including oncology, inflammation, and infectious diseases. Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes and pathways involved in disease progression. For example, studies have shown that derivatives of pyrazole can modulate kinases and other enzymes relevant to cancer cell proliferation and survival.

The synthesis of 4-amino-N,N,1-trimethylpyrazole-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of a pyrazole precursor followed by functional group transformations to introduce the amino and carboxamide groups. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions may be employed to achieve the desired structural modifications. The efficiency and scalability of these synthetic routes are crucial for producing sufficient quantities of the compound for further biological evaluation.

In terms of biological activity, 4-amino-N,N,1-trimethylpyrazole-3-carboxamide has shown promise in preclinical studies as an inhibitor of certain enzymatic targets. Its ability to interact with biological macromolecules makes it a candidate for developing small-molecule inhibitors with therapeutic potential. Additionally, the compound’s structural flexibility allows for further derivatization to enhance its potency and selectivity against specific targets. This adaptability is a key advantage in drug discovery pipelines where lead optimization is essential.

The pharmacokinetic properties of 4-amino-N,N,1-trimethylpyrazole-3-carboxamide are also an important consideration in its development as a drug candidate. Factors such as solubility, stability, absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to determine its feasibility as an oral or injectable therapeutic agent. Computational modeling and experimental studies can provide insights into these properties before moving into clinical trials. Understanding how the compound behaves within living systems is critical for optimizing its therapeutic index.

As research continues to advance our understanding of disease mechanisms at the molecular level,the demand for innovative compounds like 4-amino-N,N,1-trimethylpyrazole-3-carboxamide will only grow. The ability to design molecules with precise targeting capabilities is essential for developing effective treatments against complex diseases such as cancer and neurodegenerative disorders. Pyrazoles remain at the forefront of this effort due to their versatility and well-documented biological activities.

The future prospects for 4-amino-N,N,1-trimethylpyrazole-3-carboxamide are promising,with ongoing studies aimed at elucidating its mechanism of action and expanding its therapeutic applications。Collaborative efforts between academic researchers,pharmaceutical companies,and regulatory agencies will be crucial in translating laboratory findings into clinical reality。By leveraging cutting-edge technologies such as high-throughput screening,structure-based drug design,and artificial intelligence-driven molecular modeling,the potential of this compound can be fully realized.

In conclusion,4-amino-N,N、1-trimethylpyrazole-3-carboxamide (CAS No: 1201935-77-4) is a structurally interesting heterocyclic compound with significant potential in pharmaceutical applications。Its unique combination of functional groups makes it a versatile scaffold for drug discovery,while preliminary research highlights its promise as an inhibitor against various disease-related targets。With continued investigation into its synthesis,pharmacology,and clinical efficacy,this compound has the potential to contribute meaningfully to advancements in medicine。

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